2-Heptylundec-10-enoic acid
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Overview
Description
2-Heptylundec-10-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a double bond at the 10th position and a carboxyl group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptylundec-10-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or nitriles. For instance, the hydrolysis of undec-10-enoic acid heptyl ester under acidic or basic conditions can yield this compound . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of esters or nitriles. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Heptylundec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), hydrohalic acids (HBr, HCl)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Heptylundec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Heptylundec-10-enoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the double bond and carboxyl group allows for specific binding interactions, influencing the compound’s reactivity and function .
Comparison with Similar Compounds
2-Heptylundec-10-enoic acid can be compared with other similar compounds, such as:
Undec-10-enoic acid: Lacks the heptyl group, resulting in different physical and chemical properties.
Heptanoic acid: Lacks the double bond, leading to different reactivity and applications.
Dec-9-enoic acid: Similar structure but with the double bond at a different position, affecting its chemical behavior .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
98293-91-5 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-heptylundec-10-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20) |
InChI Key |
BOVFNFURSMQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCCC=C)C(=O)O |
Origin of Product |
United States |
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